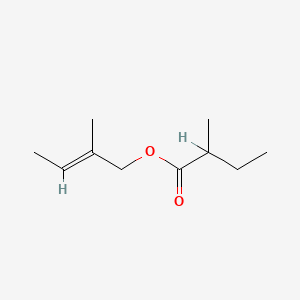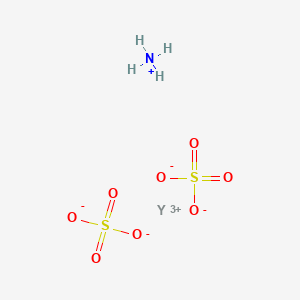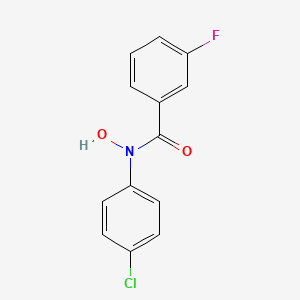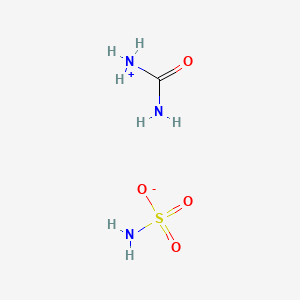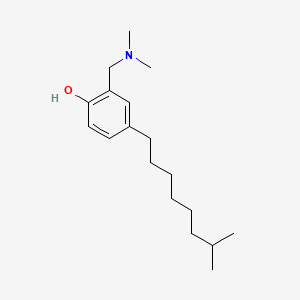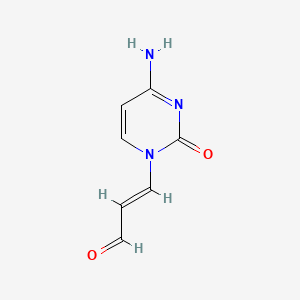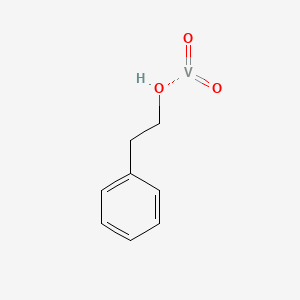
Vanadic acid, 2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadic acid, 2-phenylethyl ester is an organic compound with the molecular formula C8H9O3V and a molecular weight of 204.09676 g/mol This compound is a derivative of vanadic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vanadic acid, 2-phenylethyl ester can be synthesized through the esterification of vanadic acid with 2-phenylethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts in packed-bed reactors can enhance the efficiency of the esterification process, allowing for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Vanadic acid, 2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield vanadic acid and 2-phenylethanol.
Oxidation: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Vanadic acid and 2-phenylethanol.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Vanadic acid, 2-phenylethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of vanadic acid, 2-phenylethyl ester involves its interaction with molecular targets and pathways. The ester can undergo hydrolysis to release vanadic acid, which can then interact with enzymes and proteins, potentially inhibiting their activity. Vanadic acid is known to mimic phosphate groups, allowing it to interfere with phosphorylation processes in cells . This can lead to the modulation of various signaling pathways and biological processes.
Comparaison Avec Des Composés Similaires
- Vanadic acid, methyl ester
- Vanadic acid, ethyl ester
- Phosphoric acid esters
Propriétés
Numéro CAS |
99811-56-0 |
|---|---|
Formule moléculaire |
C8H10O3V |
Poids moléculaire |
205.10 g/mol |
Nom IUPAC |
dioxovanadium;2-phenylethanol |
InChI |
InChI=1S/C8H10O.2O.V/c9-7-6-8-4-2-1-3-5-8;;;/h1-5,9H,6-7H2;;; |
Clé InChI |
NPQNXMCGGHUNRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCO.O=[V]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


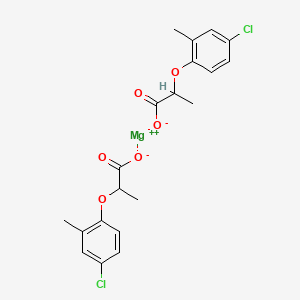
![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
